molecular formula C15H17N3O2S B5719084 (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone

Cat. No.: B5719084
M. Wt: 303.4 g/mol
InChI Key: HEQQCBFMDVAFQV-UHFFFAOYSA-N
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Description

The compound (6-amino-4-thia-2-azatricyclo[73003,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone is a complex organic molecule with a unique structure It contains multiple functional groups, including an amino group, a thia group, and a morpholinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the tricyclic core, introduction of the thia and azatricyclo groups, and finally, the attachment of the morpholinylmethanone group. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the morpholinylmethanone group to a simpler amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6-amino-4-thia-2-azatricyclo[73003,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes and developing new therapeutic agents.

Medicine

In medicine, (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone has potential applications as a drug candidate. Its interactions with specific molecular targets can be exploited to develop treatments for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also be harnessed for applications in catalysis and chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c16-12-10-8-9-2-1-3-11(9)17-14(10)21-13(12)15(19)18-4-6-20-7-5-18/h8H,1-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQCBFMDVAFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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